6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one
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Overview
Description
6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one is an organic compound with the molecular formula C₁₃H₁₃NO₄S and a molecular weight of 279.31 g/mol . This compound is known for its unique structure, which includes an ethynyl group, a tetrahydro-oxazinone ring, and a sulfonyl group attached to a methylphenyl moiety .
Preparation Methods
The synthesis of 6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethynyl group: This is usually achieved through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Attachment of the sulfonyl group: This step often involves the reaction of the oxazinone intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, while the sulfonyl group can enhance the compound’s solubility and bioavailability . The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one include:
6-Ethynyl-3-tosyl-1,3-oxazinan-2-one: This compound has a similar structure but lacks the tetrahydro ring.
Methyl 3-[(4-methylphenyl)sulfonyl]amino benzoate: This compound has a similar sulfonyl group but a different core structure.
The uniqueness of this compound lies in its combination of the ethynyl group, tetrahydro-oxazinone ring, and sulfonyl group, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H13NO4S |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
6-ethynyl-3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C13H13NO4S/c1-3-11-8-9-14(13(15)18-11)19(16,17)12-6-4-10(2)5-7-12/h1,4-7,11H,8-9H2,2H3 |
InChI Key |
QWSOAZOZNYJCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2=O)C#C |
Origin of Product |
United States |
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